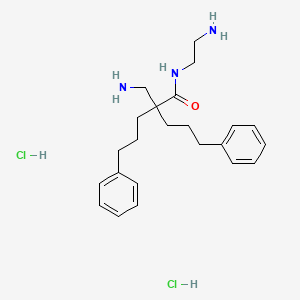
LTX-401 HCl
概要
説明
LTX-401 hydrochloride is a novel oncolytic compound designed for the local treatment of solid tumors. It is known for its ability to induce necrotic cell death and stimulate antitumor immune responses. This compound has shown promising results in preclinical studies, particularly in the treatment of hepatocellular carcinoma .
準備方法
The synthesis of LTX-401 hydrochloride involves the use of amphipathic β(2,2)-amino acid derivatives. The specific synthetic routes and reaction conditions are proprietary and have not been fully disclosed in the public domain. it is known that the compound is designed to affect the integrity of cancer cell membranes, leading to rapid cell death .
化学反応の分析
LTX-401 hydrochloride undergoes several types of chemical reactions, primarily focusing on its interaction with biological membranes. The compound induces necrotic cell death followed by the release of immunogenic cell death mediators such as high-mobility group box 1 protein, ATP, and cytochrome c . These reactions are crucial for its oncolytic and immunogenic properties.
科学的研究の応用
LTX-401 hydrochloride has been extensively studied for its potential in cancer therapy. Its primary application is in the local treatment of solid tumors, where it induces necrotic cell death and stimulates antitumor immune responses. The compound has shown efficacy in preclinical models of hepatocellular carcinoma, leading to complete tumor regression in the majority of treated animals . Additionally, LTX-401 hydrochloride has been investigated for its ability to induce immune-mediated abscopal responses, affecting the growth of distal tumor deposits .
作用機序
The mechanism of action of LTX-401 hydrochloride involves the selective destruction of the Golgi apparatus in cancer cells. This leads to the release of immunogenic cell death mediators, including calreticulin, ATP, and high-mobility group box 1 protein . These mediators stimulate a potent antitumor immune response, resulting in the infiltration of lymphoid cells into the tumor microenvironment . The compound operates upstream of mitochondrial membrane permeabilization, further enhancing its cytotoxic effects .
類似化合物との比較
LTX-401 hydrochloride is similar to other oncolytic compounds such as LTX-315. Both compounds are designed to induce immunogenic cell death and stimulate antitumor immune responses . LTX-401 hydrochloride has been shown to be less toxic than other similar compounds like DTT-205 and DTT-304 . This makes it a promising candidate for further development in cancer therapy.
生物活性
LTX-401 HCl, an innovative oncolytic compound derived from amphipathic β(2,2)-amino acids, has demonstrated significant biological activity in the treatment of solid tumors. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.
LTX-401 operates through several key mechanisms that contribute to its anticancer efficacy:
- Cytotoxicity : LTX-401 exhibits rapid killing kinetics against cancer cells, achieving nearly 100% cytotoxicity in various cancer cell lines, including melanoma and hepatocellular carcinoma (HCC) .
- Membrane Permeabilization : The compound selectively disrupts cancer cell membranes, leading to necrosis and subsequent immunogenic cell death (ICD). This is characterized by the release of damage-associated molecular patterns (DAMPs) such as HMGB1 and ATP, which are critical for initiating immune responses .
- Reactive Oxygen Species (ROS) Production : LTX-401 treatment has been shown to increase ROS levels within cancer cells, further contributing to cytotoxic effects .
In Vitro Studies
In vitro studies have demonstrated that LTX-401 induces significant morphological changes in treated cells. For instance, electron microscopy revealed increased cellular swelling and vacuolation within 60 minutes of treatment. Additionally, the release of mitochondrial DAMPs like cytochrome c was observed, indicating a robust immunogenic response .
In Vivo Studies
Case Study: Efficacy in Animal Models
A study involving immunocompetent rat models of HCC showed that local administration of LTX-401 resulted in substantial tumor necrosis and complete regression in 5 out of 9 treated animals. Control groups receiving vehicle solutions exhibited no such outcomes .
Survival Rates and Immune Response
Sequential injections of LTX-401 significantly improved survival rates in mice with TC-1 carcinomas, achieving a 60% survival rate at 60 days post-treatment. Notably, cured mice demonstrated resistance to rechallenge with tumor cells, indicating the establishment of a tumor-specific memory immune response .
Summary of Key Research Findings
特性
IUPAC Name |
N-(2-aminoethyl)-2-(aminomethyl)-5-phenyl-2-(3-phenylpropyl)pentanamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N3O.2ClH/c24-17-18-26-22(27)23(19-25,15-7-13-20-9-3-1-4-10-20)16-8-14-21-11-5-2-6-12-21;;/h1-6,9-12H,7-8,13-19,24-25H2,(H,26,27);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYDPAWIYVHOSOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(CCCC2=CC=CC=C2)(CN)C(=O)NCCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















